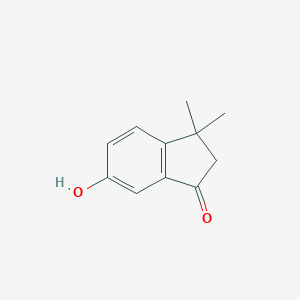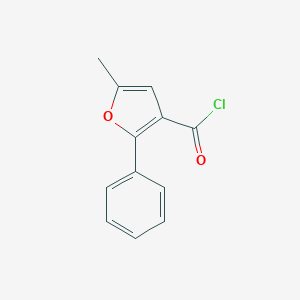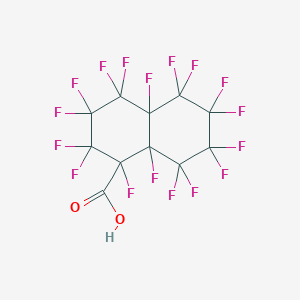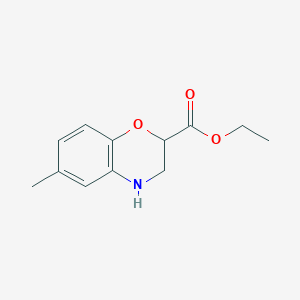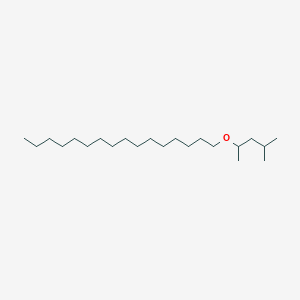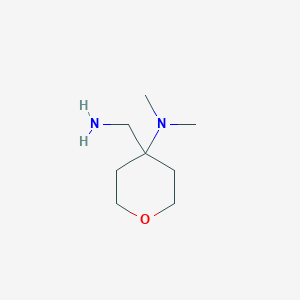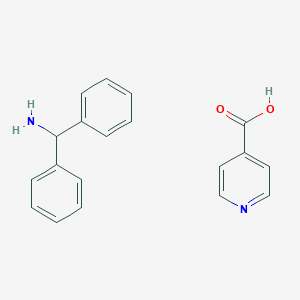
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate, commonly known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its cognitive enhancing properties. It belongs to the racetam family of compounds and is structurally similar to Piracetam, the first nootropic drug developed. Phenylpiracetam is known to improve memory, focus, and concentration, making it a popular choice among students, athletes, and professionals.
Mechanism of Action
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to enhance cognitive function by increasing the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also increases the density of certain receptors in the brain, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of ATP, the primary source of energy for cells. It also increases the production of cAMP, a signaling molecule that plays a role in memory formation and cognitive function. In addition, Phenylpiracetam has been found to increase the density of certain receptors in the brain, which may contribute to its cognitive enhancing effects.
Advantages and Limitations for Lab Experiments
Phenylpiracetam has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it easy to study. It is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using Phenylpiracetam in lab experiments is that its effects on cognitive function may vary depending on the species being studied.
Future Directions
There are a number of future directions for research on Phenylpiracetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the mechanisms of action of Phenylpiracetam and its potential applications in medicine and cognitive enhancement.
Synthesis Methods
Phenylpiracetam can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with phenylmagnesium bromide. The resulting product is then treated with acetic anhydride to obtain Phenylpiracetam.
Scientific Research Applications
Phenylpiracetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory and learning in animal models and humans. In a study conducted on rats, Phenylpiracetam was found to improve memory retention and retrieval by increasing the release of acetylcholine, a neurotransmitter involved in memory formation. In another study, Phenylpiracetam was found to improve cognitive function in patients with traumatic brain injury.
properties
CAS RN |
171507-34-9 |
|---|---|
Product Name |
Benzenemethanamine, alpha-phenyl-, 4-pyridinecarboxylate |
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
diphenylmethanamine;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H13N.C6H5NO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6(9)5-1-3-7-4-2-5/h1-10,13H,14H2;1-4H,(H,8,9) |
InChI Key |
WOLRVWVFCLSWBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CN=CC=C1C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CN=CC=C1C(=O)O |
Other CAS RN |
171507-34-9 |
synonyms |
diphenylmethanamine, pyridine-4-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



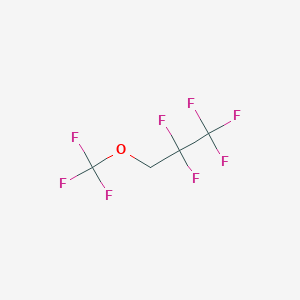
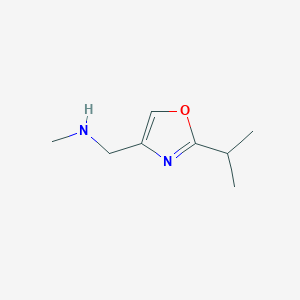
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
